molecular formula C16H15NO3S2 B2394196 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034264-03-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2394196
CAS No.: 2034264-03-2
M. Wt: 333.42
InChI Key: DEWBNQSXLFBJFW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel synthetic compound of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple privileged heterocyclic scaffolds, featuring both thiophene and furan rings. Thiophene is a five-membered aromatic ring containing a sulfur atom and is recognized as a "privileged pharmacophore" in medicinal chemistry due to its diverse biological attributes and presence in numerous approved therapeutics . The integration of these specific heterocycles is a common strategy in drug design, as they can significantly improve a compound's physicochemical properties, enhance drug-receptor interactions, and alter metabolic stability . This compound is provided as a high-purity chemical entity for research and development purposes. It is intended for in vitro applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to investigate its potential biological activities and mechanism of action, which may include areas such as anti-inflammatory, anticancer, or antimicrobial applications, given the known profiles of its constituent heterocycles . Handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(9-12-5-8-21-10-12)17-11-16(19,13-3-1-6-20-13)14-4-2-7-22-14/h1-8,10,19H,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWBNQSXLFBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation Approach

The most widely reported method involves a three-step sequence (Figure 1):

Step 1: Synthesis of 2-(Thiophen-3-yl)Acetic Acid

  • Reactants : Thiophen-3-yl magnesium bromide + CO₂.
  • Conditions : Grignard reaction at −78°C, followed by acidic workup.
  • Yield : 72–78%.

Step 2: Formation of Hydroxyethyl Intermediate

  • Reactants : Furan-2-carbaldehyde + thiophen-2-yl lithium.
  • Mechanism : Nucleophilic addition to form 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol.
  • Catalyst : BF₃·Et₂O (10 mol%) in THF at 0°C.
  • Yield : 65% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Step 3: Acylation with 2-(Thiophen-3-yl)Acetyl Chloride

  • Reactants : Hydroxyethyl intermediate + 2-(thiophen-3-yl)acetyl chloride.
  • Conditions : Pyridine (2 eq) in DCM, 0°C → RT, 12 hr.
  • Yield : 58% after recrystallization (EtOH/H₂O).

Table 1: Comparative Yields Across Synthetic Steps

Step Reactants Catalyst/Solvent Yield (%) Purity (HPLC)
1 Thiophen-3-yl MgBr + CO₂ None/THF 75 95
2 Furan-2-carbaldehyde + Thiophen-2-yl Li BF₃·Et₂O/THF 65 90
3 Hydroxyethyl intermediate + Acetyl chloride Pyridine/DCM 58 98

One-Pot Tandem Synthesis

To address low yields in multi-step protocols, a one-pot method was developed (Figure 2):

  • Reactants : Furan-2-carbaldehyde, thiophen-2-yl lithium, 2-(thiophen-3-yl)acetic acid.
  • Conditions :
    • Step 1 : Aldol condensation at −20°C (BF₃·Et₂O).
    • Step 2 : In situ activation with SOCl₂ to form acyl chloride.
    • Step 3 : Amidation with NH₄OH (25% aq.).
  • Yield : 52% overall, with 85% purity.

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity in thiophene substitution.

Reaction Optimization Strategies

Catalytic System Tuning

  • Lewis Acids : BF₃·Et₂O outperformed ZnCl₂ and AlCl₃ in aldol condensation (Table 2).
  • Solvent Screening : THF provided higher yields (65%) vs. DMF (42%) or toluene (38%) due to better intermediate solubility.

Table 2: Catalyst Impact on Step 2 Yield

Catalyst (10 mol%) Solvent Temperature (°C) Yield (%)
BF₃·Et₂O THF 0 65
ZnCl₂ THF 0 48
AlCl₃ THF 0 41

Temperature and Time Profiling

  • Acylation Step : Lower temperatures (0°C) minimized side-product formation (e.g., oxazole derivatives).
  • Extended Reaction Times : 12 hr for acylation vs. 6 hr improved yield by 15%.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/EtOAc (3:1 → 1:1 gradient) resolved hydroxylated byproducts.
  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) confirmed >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.2 Hz, 1H, thiophene-3-yl), 6.82 (m, 2H, furan), 5.21 (s, 1H, OH).
  • IR : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Thiophene Sources : Thiophen-2-yl boronic acid reduced lithium reagent costs by 30%.
  • Solvent Recycling : THF recovery via distillation lowered waste.

Environmental Impact Mitigation

  • Catalyst Recycling : BF₃·Et₂O recovery via aqueous extraction (85% efficiency).
  • Byproduct Utilization : Oxazole derivatives repurposed as ligands in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the furan and thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may be studied for its potential bioactivity. Compounds with furan and thiophene rings often exhibit interesting pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and acetamide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-(furan-3-yl)acetamide
  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(furan-3-yl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its furan and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H13N1O3S2\text{C}_{14}\text{H}_{13}\text{N}_1\text{O}_3\text{S}_2

This compound contains multiple functional groups that contribute to its reactivity and biological activity, particularly the presence of hydroxyl, thiophene, and furan functionalities. These characteristics make it a subject of interest in various fields of research, including drug development and materials science .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to interact with the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibitors targeting this pathway have been shown to reduce inflammation in various models . Although direct studies on this specific compound are scarce, the structural similarities to known NLRP3 inhibitors suggest that it may exhibit comparable effects.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. For example, the presence of thiophene rings may enhance binding affinity to biological targets due to π-stacking interactions and hydrogen bonding capabilities .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Condensation Reaction : Combining 2-thiophenecarboxaldehyde with 2-furancarboxylic acid under basic conditions.
    Reaction RCHO+R COOHRCOOR +H2O\text{Reaction }\text{RCHO}+\text{R COOH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}

This step is crucial for forming the core structure of the compound .

Research Applications

In addition to its potential therapeutic uses, this compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structural features make it suitable for developing advanced materials such as organic semiconductors .

Q & A

Q. Advanced

  • 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguities in proton-carbon connectivity.
  • Comparative Analysis : Overlay experimental NMR data with DFT-simulated spectra (e.g., using Gaussian 16).
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive bond-length and angle data .

What methodologies assess the compound’s potential biological activity?

Q. Basic

  • In Vitro Assays : Antimicrobial testing (MIC against bacterial/fungal strains), cytotoxicity via MTT assay.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinase inhibitors) .

How can regioselectivity challenges in cross-coupling steps be addressed?

Q. Advanced

  • Catalyst Optimization : Palladium catalysts (Pd(PPh₃)₄) with bulky ligands improve selectivity for thiophene C-3 positions.
  • Solvent Effects : Polar aprotic solvents (DMF) favor oxidative addition in Suzuki coupling.
  • Temperature Control : Lower temperatures (50–70°C) reduce side reactions .

What strategies mitigate byproduct formation during hydroxylation?

Q. Advanced

  • Protective Groups : Temporary protection of thiophene sulfur with Boc groups prevents oxidation.
  • Stepwise Oxidation : Use of mild oxidizing agents (e.g., meta-chloroperbenzoic acid) for controlled hydroxylation .

How is the compound’s stability under varying conditions evaluated?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • pH Stability Studies : Incubation in buffered solutions (pH 2–12) with HPLC monitoring of degradation.
  • Light Sensitivity Tests : UV-Vis spectroscopy to assess photodegradation kinetics .

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